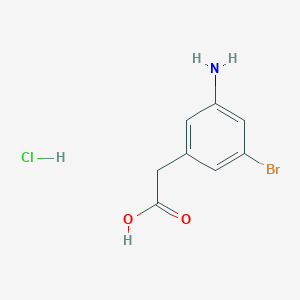

2-(3-Amino-5-bromophenyl)acetic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-amino-5-bromophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-6-1-5(3-8(11)12)2-7(10)4-6;/h1-2,4H,3,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMJVNOOIBIVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060063-86-5 | |

| Record name | 2-(3-amino-5-bromophenyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride typically involves the bromination of 3-nitrobenzyl bromide followed by reduction and subsequent amination . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

In industrial settings, the production of 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield . The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroaryl bond formation.

Key Findings :

-

The Heck reaction with ethyl acrylate proceeds in 80–89% yield under microwave conditions .

-

Bromine substitution with amines requires acidic or polar aprotic solvents for optimal reactivity .

Condensation and Cyclization Reactions

The amino and carboxylic acid groups participate in cyclocondensation to form heterocyclic systems.

Mechanistic Insight :

-

Enaminone intermediates (e.g., 4 ) react with heterocyclic amines (e.g., 3-amino-1,2,4-triazole) to form fused pyrimidines .

-

Cyclization is driven by acetic anhydride-mediated dehydration .

Functional Group Transformations

The carboxylic acid and amino groups undergo characteristic reactions:

Carboxylic Acid Reactions

-

Esterification : Methanol/TMSCl at 57–63°C converts the acid to methyl ester (92% yield) .

-

Amide Formation : HATU/DIPEA in DMF facilitates coupling with amines to form peptidomimetics .

Amino Group Reactions

-

Oxidation : Limited direct data, but analogous compounds form nitro derivatives with KMnO₄/H₂O₂.

-

Protection : Benzyl chloroformate (Cbz-Cl) in basic conditions yields N-Cbz-protected derivatives .

Industrial-Scale Modifications

Industrial Data :

Scientific Research Applications

Scientific Research Applications

2-(3-amino-5-bromophenyl)acetic acid hydrochloride is primarily utilized as a building block in the synthesis of more complex molecules. It is also studied for its potential biological activity and interactions with biological targets, as well as potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Chemical Reactions

The amino group (NH2) and the carboxylic acid (COOH) present in 2-(3-amino-5-bromophenyl)acetic acid hydrochloride allow it to undergo a variety of chemical reactions, including:

- Acylation The amino group can react with acylating agents to form amides .

- Esterification The carboxylic acid group can react with alcohols to form esters .

- Salt Formation Both the amino and carboxylic acid groups can form salts with acids and bases, respectively .

- Diazotization The amino group can be converted into a diazonium salt, which can then be used in various coupling reactions .

- Halogenation Further bromination or other halogenations can be performed on the aromatic ring .

While specific data on 2-(3-amino-5-bromophenyl)acetic acid hydrochloride is limited in the provided search results, similar compounds have demonstrated diverse biological activities:

- Analgesic Activity Some related piperidine derivatives have been evaluated for analgesic properties in animal models.

- Anti-inflammatory Effects Some compounds have demonstrated the potential to reduce inflammation, making them relevant in treating inflammatory diseases.

- Enzyme Inhibition Some similar compounds have shown promise as inhibitors of various enzymes, suggesting that 2-(3-amino-5-bromophenyl)acetic acid hydrochloride could also possess such properties.

- Antimalarial Activity A furoxan–amodiaquine hybrid has demonstrated activity against Plasmodium falciparum .

Spectroscopic Data of Related Compounds

Spectroscopic data from related compounds, such as 2-(3-chlorophenyl)acetic acid, 2-(3-bromophenyl)acetic acid and others, can provide insights into the expected behavior of 2-(3-amino-5-bromophenyl)acetic acid hydrochloride in various analytical techniques such as NMR and mass spectrometry .

Safety Information

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural Differences :

- Substituents : Lacks the acetic acid moiety, featuring a hydroxyl group instead.

- Synthesis : Synthesized via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide with trichloroacetyl chloride and HCl, yielding 29.7% as a white solid .

- Applications : Primarily used as an intermediate in dye and polymer chemistry.

Key Distinction : The absence of the acetic acid group reduces its utility in carboxylate-driven biochemical interactions compared to the target compound.

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic Acid

Structural Differences :

- Substituents : Contains both bromine and chlorine atoms at positions 3 and 5, with a hydroxyl group at position 2.

- Molecular Formula : C8H6BrClO3 (MW: 265.49) .

- Physicochemical Properties : Higher molecular weight and polarity due to dual halogenation and hydroxyl groups.

Key Distinction: The chlorine substituent and hydroxyl group enhance electrophilic reactivity, making it more suitable for cross-coupling reactions than the amino-substituted target compound.

2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride

Structural Differences :

- Core Structure : Replaces the bromophenyl group with a heterocyclic imidazole ring.

- Molecular Formula : C5H7ClN2O2 (MW: 162.57) .

- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and acute toxicity (H302, H332) .

Key Distinction : The imidazole ring confers metal-coordinating properties, favoring applications in catalysis or metallodrug synthesis, unlike the bromophenyl-based target compound.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Yield (%) | Hazard Statements |

|---|---|---|---|---|---|---|

| 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride | 1268033-45-9 | - | - | Bromine, amino, acetic acid | - | - |

| 2-Amino-5-bromophenol hydrochloride | - | - | - | Bromine, amino, hydroxyl | 29.7 | - |

| 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid | 1021272-77-4 | C8H6BrClO3 | 265.49 | Bromine, chlorine, hydroxyl | - | - |

| 2-(1H-Imidazol-5-yl)acetic acid hydrochloride | 3251-69-2 | C5H7ClN2O2 | 162.57 | Imidazole ring, acetic acid | - | H302, H315, H319, H332, H335 |

Biological Activity

2-(3-Amino-5-bromophenyl)acetic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride

- Molecular Formula : C9H10BrClN2O2

- Molecular Weight : 277.54 g/mol

The compound features a brominated phenyl ring and an amino group, contributing to its biological activity.

The biological activity of 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding with target proteins, while the bromine atom can influence the compound's lipophilicity and binding affinity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Activity : Studies have shown that 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride can reduce pain responses in animal models, suggesting potential use as an analgesic agent.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

-

Analgesic Activity Assessment :

- A study conducted on rodents demonstrated that administration of 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride resulted in a significant reduction in pain perception compared to control groups. The mechanism was linked to modulation of nociceptive pathways.

-

Anti-inflammatory Evaluation :

- In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. Further research is necessary to elucidate the specific pathways involved.

-

Neuroprotective Studies :

- A recent investigation assessed the compound's effects on neuronal cell lines exposed to oxidative stress. Results indicated a reduction in cell death and preservation of mitochondrial function, highlighting its neuroprotective potential.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for preparing 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride?

- Methodological Answer : Synthesis typically involves brominated phenylacetic acid precursors (e.g., 3-bromophenylacetic acid, CAS 1878-67-7) undergoing amination via Buchwald-Hartwig coupling or nucleophilic substitution. The amino group is introduced at the meta position, followed by HCl salt formation. Purification via recrystallization (melting point range 99–102°C) or column chromatography ensures high purity. Analytical validation using NMR (e.g., H/H in DMSO-d) confirms structural integrity .

Q. Which analytical techniques are essential for purity assessment of this compound?

- Methodological Answer :

- HPLC/UV-Vis : Quantifies purity (≥95% threshold) and detects impurities.

- NMR Spectroscopy : H NMR in DMSO-d resolves aromatic protons (δ 7.2–7.8 ppm) and amine/acid protons (δ 2.5–3.5 ppm). H NMR can track deuterated byproducts .

- Titrimetry : Acid-base titration determines hydrochloride content, analogous to acetic acid molarity studies using NaOH .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption. Stability studies should monitor decomposition via TGA/DSC, particularly under accelerated thermal conditions (40–60°C) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer : Contradictory NMR signals may arise from solvent effects (e.g., DMSO-d hydrogen bonding) or dynamic processes (e.g., rotameric equilibria). Strategies include:

Q. What role does the bromine substituent play in modifying reactivity for PROTAC linker applications?

- Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to attach E3 ligase ligands or target-binding moieties. However, steric bulk may reduce linker flexibility, impacting ternary complex formation. Computational modeling (e.g., MD simulations) optimizes linker rigidity while maintaining proteasome recruitment efficiency. Assays monitoring ubiquitination (Western blot) validate degradation efficiency .

Q. How do researchers address conflicting purity results between HPLC and titrimetric methods?

- Methodological Answer : Discrepancies may arise from non-UV-active impurities or incomplete salt dissociation. Combine orthogonal methods:

- Ion Chromatography : Quantifies chloride counterions.

- Karl Fischer Titration : Measures residual moisture.

- Mass Spectrometry : Identifies non-volatile impurities (e.g., dimers). Calibrate HPLC methods using certified reference standards .

Q. What strategies optimize solubility for in vitro assays without compromising bioactivity?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water gradients (≤10% DMSO) to prevent precipitation.

- pH Adjustment : The carboxylic acid group (pKa ~2.5) protonates in acidic buffers, enhancing solubility.

- Lipophilicity Tuning : Introduce polar groups (e.g., PEG chains) while retaining bromine for target engagement. Solubility is validated via nephelometry or UV turbidity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.